N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide is a chemical compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine (Et3N). This reaction yields the desired compound in excellent yields . The reaction conditions often include maintaining the reaction mixture at a specific temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted derivatives of this compound with different functional groups .
Scientific Research Applications
N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications, including:
Anti-Microbial Activity: The compound has shown significant anti-microbial activity against various bacterial and fungal strains.
Anti-Cancer Potential: It has demonstrated potential as an anti-cancer agent, showing activity against human cancer cell lines such as HepG2, Huh-7, and MCF-7.
Pharmacological Studies: The compound is used in pharmacological studies to explore its effects on different biological targets and pathways.
Mechanism of Action
The mechanism of action of N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s anti-microbial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-Bromophenyl)furan-2-carboxamide: This compound has a similar structure but differs in the position of the bromine atom.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound contains a thiophene ring instead of a furan ring and has different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
82366-73-2 |
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Molecular Formula |
C12H9BrN2O2S |
Molecular Weight |
325.18 g/mol |
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-1-4-9(7-8)14-12(18)15-11(16)10-5-2-6-17-10/h1-7H,(H2,14,15,16,18) |
InChI Key |
XHPDUCCGYWINAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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